molecular formula C11H19NO4 B1309355 N-Boc-cyclopropyl alanine CAS No. 888323-62-4

N-Boc-cyclopropyl alanine

Cat. No. B1309355
CAS RN: 888323-62-4
M. Wt: 229.27 g/mol
InChI Key: GKRRTFCDSZGFSZ-UHFFFAOYSA-N
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Description

N-Boc-cyclopropyl alanine (NBA) is an amino acid derivative with a cyclopropyl group attached to the nitrogen atom of the alanine side chain. It is a synthetic compound that has been used in a variety of research applications, including in the synthesis of peptides, proteins, and small molecules. It has been used to study the structure and function of biological systems and to develop new therapeutic agents. NBA has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Ultrastructural Studies of Elastase-like Enzymes

N-Boc-cyclopropyl alanine derivatives have been utilized in the study of elastase-like enzymes within human neutrophils. A derivative, N-t-Boc-L-alanine-p-nitrothiophenyl ester (Boc-Ala-SNp), was synthesized for ultrastructural cytochemical substrate to investigate intracellular elastase-like enzymes in neutrophils. This approach enabled the localization of enzyme activity within various cellular components, such as the nuclear membrane, Golgi complex, and mitochondria, offering insights into the enzyme's intracellular dynamics and potential roles in health and disease (Clark et al., 1980).

Glycobiology and Peptide Synthesis

In glycobiology, this compound derivatives have facilitated the synthesis of complex glycoclusters, mimicking natural carbohydrate ligands. For instance, N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine was used to prepare triantennary peptide glycoclusters on a solid support. This technique is pivotal for studying carbohydrate-protein interactions and developing therapeutic agents targeting specific biological pathways (Katajisto et al., 2002).

Synthesis of Non-Protein Amino Acids

Research on this compound has also led to advancements in the synthesis of non-protein amino acids. A method involving the cyclization of N-Boc-α-alkylserines to β-lactones and subsequent ring opening produced N-Boc-α-alkyl-β-(sec-amino)alanines. These compounds are of interest for their potential to create novel peptides and peptidomimetics with unique biological properties (Olma et al., 2011).

Enantiomeric Separation in Analytical Chemistry

The compound has also been applied in analytical chemistry for the enantiomeric separation of N-tert-butoxycarbonyl amino acids. Using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, researchers achieved successful enantiomeric separation of N-t-Boc derivatized amino acids. This method is crucial for analyzing the purity and composition of chiral compounds, which is vital in drug development and biochemical research (Yowell et al., 1996).

Future Directions

The future directions of N-Boc-cyclopropyl alanine research could involve the development of more efficient synthesis methods and the exploration of its applications in pharmaceutical research and development .

properties

IUPAC Name

3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405727
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888323-62-4
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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